molecular formula C4H7BrO B1330396 3-Bromo-2-butanone CAS No. 814-75-5

3-Bromo-2-butanone

Cat. No.: B1330396
CAS No.: 814-75-5
M. Wt: 151 g/mol
InChI Key: BNBOUFHCTIFWHN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Bromo-2-butanone, also known as 2-Butanone, 3-bromo-, is a chemical compound with the formula C4H7BrO

Mode of Action

For instance, they can undergo nucleophilic substitution reactions with amines or alcohols, potentially modifying the function of biomolecules .

Biochemical Pathways

This compound can be involved in the synthesis of various compounds. For example, it can react with potassium o-isopropylxanthate to form o-isopropyl S-3-oxobutan-2-yl dithiocarbonate . This compound, upon treatment with sulfuric acid, gives 4,5-dimethyl-1,3-dithiol-2-one

Pharmacokinetics

Its molecular weight (151002 g/mol ) suggests that it could potentially be absorbed in the body. The presence of a bromine atom might influence its distribution and metabolism, as halogenated compounds can be lipophilic and may accumulate in fatty tissues. The compound’s elimination could involve metabolic reactions followed by renal excretion, but specific studies are needed to confirm these hypotheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-butanone can be synthesized through the bromination of 2-butanone. The reaction typically involves the addition of bromine to 2-butanone in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position . For example, the reaction can be carried out in an ice-salt bath to maintain a low temperature, preventing over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where 2-butanone is reacted with bromine in a controlled environment. This method ensures high yield and purity of the product, making it suitable for large-scale applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-butanone is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-3(5)4(2)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBOUFHCTIFWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883587
Record name 2-Butanone, 3-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

814-75-5
Record name 3-Bromo-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=814-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 3-bromo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanone, 3-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromobutan-2-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological target of 3-Bromo-2-butanone and how does it affect this target?

A1: this compound acts as an affinity label for Ribulosebisphosphate carboxylase (RuBisCO), an enzyme crucial for carbon fixation in photosynthesis. [, ] It irreversibly inactivates RuBisCO by modifying an amino acid residue within the enzyme's active site. [, ] This inactivation is prevented by the presence of RuBisCO's natural substrate, ribulose 1,5-bisphosphate, indicating competition for the active site. [, ]

Q2: How was this compound used to study the structure of RuBisCO?

A2: Researchers utilized a radioactively labeled version of this compound ((32)P-labeled reagent) to identify the specific amino acid residue modified within RuBisCO's active site. [] By comparing autoradiograms of peptide maps from carboxylase treated with the labeled reagent in the presence and absence of its substrate, researchers determined that inactivation resulted from the modification of a single, specific amino acid residue. []

Q3: Beyond its use in studying RuBisCO, what other applications does this compound have in chemical synthesis?

A3: this compound serves as a useful reagent in organic synthesis, particularly in reactions with 2-aminopyridines. [] It reacts with 2-aminopyridines to form a mixture of products, including imidazo[1,2-a]pyridines (major product) and adducts resulting from substitution on the exocyclic nitrogen atom. []

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